molecular formula C26H34N4O6S2 B13770284 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- CAS No. 73287-51-1

2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-

Cat. No.: B13770284
CAS No.: 73287-51-1
M. Wt: 562.7 g/mol
InChI Key: BRIXFSJPRLWHBH-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by amination and azo coupling reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the azo group, leading to different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products have diverse applications in different fields.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- include:

  • 6-Amino-2-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid
  • 2-Naphthalenesulfonic acid, amino [[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-, monosodium salt

Uniqueness

What sets 2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy- apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

73287-51-1

Molecular Formula

C26H34N4O6S2

Molecular Weight

562.7 g/mol

IUPAC Name

6-amino-5-[[2-(decylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C26H34N4O6S2/c1-2-3-4-5-6-7-8-11-16-28-37(32,33)24-13-10-9-12-22(24)29-30-26-21(27)15-14-19-17-20(38(34,35)36)18-23(31)25(19)26/h9-10,12-15,17-18,28,31H,2-8,11,16,27H2,1H3,(H,34,35,36)

InChI Key

BRIXFSJPRLWHBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N

Origin of Product

United States

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